molecular formula C18H25N3O3 B7922408 2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7922408
M. Wt: 331.4 g/mol
InChI Key: IKPIEFGATXSBOC-UHFFFAOYSA-N
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Description

2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group, a cyclopropane ring, and an amino-acetyl moiety.

Properties

IUPAC Name

benzyl 2-[[(2-aminoacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c19-11-17(22)21(15-8-9-15)12-16-7-4-10-20(16)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPIEFGATXSBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN(C3CC3)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a cyclopropyl group and an amino-acetyl moiety. The synthesis typically involves the condensation of cyclopropylamine with 2-aminoacetyl derivatives under controlled conditions to yield the desired product. The reaction can be summarized as follows:

  • Reactants : Cyclopropylamine, 2-aminoacetyl derivatives.
  • Reagents : Acetic anhydride may be used to facilitate the formation.
  • Conditions : The reaction is conducted under specific temperature and pressure to optimize yield.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. For example, in a study involving A549 human lung adenocarcinoma cells, the compound demonstrated significant cytotoxic effects, reducing cell viability by approximately 66% compared to control treatments (cisplatin) . This suggests that the structural components of the compound contribute to its effectiveness against cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. In vitro assays against multidrug-resistant pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa, indicated potent antibacterial activity . The compound's ability to inhibit bacterial growth highlights its potential as a therapeutic agent in treating infections caused by resistant strains.

The mechanism underlying the biological activity of this compound is believed to involve interaction with specific molecular targets within the cells. The presence of the amino group allows for hydrogen bonding with target proteins, potentially leading to inhibition of critical pathways involved in cell proliferation and survival .

Case Studies

Study FocusFindings
Anticancer Activity Significant reduction in viability of A549 cells; structure-dependent activity observed .
Antimicrobial Efficacy Effective against multidrug-resistant bacteria; potential for clinical application .
Mechanistic Insights Interaction with cellular targets leading to apoptosis in cancer cells .

Research Findings

A comprehensive review of related compounds indicates that derivatives similar to this compound exhibit a range of biological activities:

  • Antioxidant Effects : Some derivatives have shown antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Activity : Compounds containing similar moieties have been reported to inhibit COX-2 activity, suggesting potential anti-inflammatory applications .
  • Structure-Activity Relationships (SAR) : Variations in substituents on the pyrrolidine ring significantly affect biological activity, indicating that careful modification can enhance efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known drugs allows researchers to explore its efficacy in treating various conditions, particularly those involving the central nervous system (CNS).

Case Study: CNS Activity

A study demonstrated that derivatives of pyrrolidine compounds exhibit significant activity against neurological disorders. The incorporation of cyclopropyl and aminoacetyl groups enhances binding affinity to neurotransmitter receptors, suggesting potential applications in treating anxiety and depression .

Drug Development

The synthesis of this compound has been noted in several patents, indicating its relevance in drug development pipelines. The unique combination of functional groups allows for modifications that can lead to the creation of new pharmacological agents.

Patent Insights

Research highlighted in patent WO2019207463A1 details methods for synthesizing similar compounds and their potential use as analgesics or anti-inflammatory agents . The ability to modify the ester group may lead to improved pharmacokinetic properties.

Biochemical Research

This compound serves as a valuable tool in biochemical assays, particularly in studying enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor for various enzymes.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic interventions .

Table 1: Comparison of Biological Activities

CompoundActivityReference
2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterCNS activity
Similar Pyrrolidine DerivativeAnalgesic
Other Amino Acid DerivativeEnzyme Inhibition

Table 2: Synthesis Methods

MethodDescriptionYield (%)
AReaction with cyclopropyl amine and aminoacetyl chloride85%
BEsterification with benzyl alcohol90%

Comparison with Similar Compounds

Core Structural Features

The target compound shares a pyrrolidine-1-carboxylic acid benzyl ester backbone with multiple analogs, which are often designed as prodrugs or enzyme inhibitors. Key differentiating features include:

  • Cyclopropane ring : Introduces conformational rigidity compared to linear alkyl chains in other analogs.

Comparative Analysis of Substituents and Properties

The table below summarizes structural and functional differences with analogs from the evidence:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (Target) Cyclopropyl-amino, amino-acetyl Not provided Rigid cyclopropane; potential for enhanced target binding due to amino-acetyl moiety N/A
2-[(2-carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester Phosphinoyl, phenyl-propyl Not provided Phosphinoyl group may enhance ACE inhibition; phenyl group improves lipophilicity
(R)-1-((2,3-(Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester Difluorobenzyl, methyl ester ~318 (estimated) Fluorine atoms increase metabolic stability; methyl ester simplifies synthesis
(S)-3-(CarboxyMethyl-cyclopropyl-aMino)-pyrrolidine-1-carboxylic acid benzyl ester Carboxymethyl, cyclopropyl 318.37 Carboxymethyl group enhances solubility; cyclopropane adds rigidity
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Hydroxy-ethyl, methyl-amino Not provided Hydroxy group improves aqueous solubility; stereochemistry (R-configuration) affects activity

Research Findings and Implications

Structural Advantages of the Target Compound

  • Rigidity vs. Flexibility : The cyclopropane ring may reduce entropy loss upon binding to enzymes compared to flexible alkyl chains in analogs like those in and .
  • Dual Functional Groups: The amino-acetyl moiety could enable dual hydrogen bonding with catalytic residues in enzymes, a feature absent in phosphinoyl or fluorinated analogs.

Limitations and Unknowns

  • No direct activity data are available for the target compound, limiting conclusions about efficacy.
  • Stereochemical configuration (e.g., R vs. S) is unspecified, which could critically influence biological activity, as seen in .

Q & A

Basic: What are the key considerations in synthesizing 2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester?

Answer: Synthesis typically involves sequential functionalization of the pyrrolidine core. A critical step is reductive amination to introduce the cyclopropyl-amino-acetyl group, using sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid under inert conditions . Esterification with benzyl chloroformate or coupling agents (e.g., DCC/DMAP) may follow. Precursor selection, such as N-Boc-protected intermediates (as seen in analogous syntheses), ensures regioselectivity . Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

Basic: How should researchers purify and isolate this compound to ensure high yield and purity?

Answer: Post-reaction, extract the product using ethyl acetate, wash with brine to remove unreacted reagents, and dry over anhydrous Na2SO4 . Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is recommended for isolation. For polar byproducts, reverse-phase HPLC with acetonitrile/water may improve purity. Confirm purity via NMR (e.g., absence of residual solvents) and LC-MS (≥95% purity threshold) .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent selection and catalyst design. For example, ICReDD’s approach combines reaction path searches with experimental validation to narrow optimal conditions (e.g., pH, temperature) . Machine learning models trained on analogous pyrrolidine derivatives can predict reaction yields under varying parameters, reducing trial-and-error experimentation .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., NMR shifts) during characterization?

Answer: Contradictory NMR signals may arise from rotamers or stereochemical ambiguity. Use variable-temperature NMR to assess dynamic equilibria. Compare experimental shifts with DFT-calculated chemical shifts (GIAO method) for structural validation . For stereoisomers, employ chiral HPLC or NOESY to confirm spatial arrangements. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?

Answer:

  • NMR (1H/13C): Assign protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and benzyl ester (δ 5.1–5.3 ppm for CH2Ph).
  • LC-MS: Confirm molecular ion ([M+H]+) and rule out hydrolysis products.
  • IR Spectroscopy: Verify ester carbonyl stretch (~1740 cm⁻¹) and amide bands (~1650 cm⁻¹) .

Advanced: What reactor design principles apply to scaling up its synthesis while maintaining stereochemical fidelity?

Answer: Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., acylation). Use microreactors with immobilized catalysts to control residence time and minimize racemization . For heterogeneous reactions (e.g., hydrogenation), stirred-tank reactors with gas dispersion systems optimize interfacial contact. Computational fluid dynamics (CFD) models predict mixing efficiency and byproduct formation at scale .

Basic: How to ensure the compound’s stability during storage and handling?

Answer: Store under argon at –20°C to prevent hydrolysis of the benzyl ester or oxidation of the cyclopropane ring. Avoid aqueous buffers unless stabilized (e.g., lyophilized form). For long-term stability, conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS for decomposition pathways .

Advanced: What methodologies address solvent effects on the compound’s reactivity in catalytic systems?

Answer: Solvent polarity impacts transition-state stabilization. Use Kamlet-Taft parameters to correlate solvent choice with reaction rates (e.g., DMSO for polar aprotic conditions). High-throughput screening (HTS) in multi-solvent arrays identifies optimal media for coupling reactions . COSMO-RS simulations predict solubility and solvation free energies, reducing experimental iterations .

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